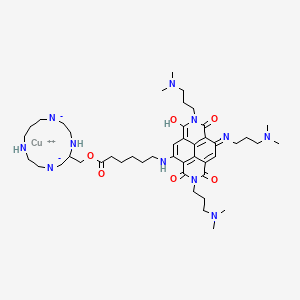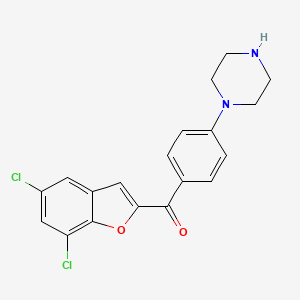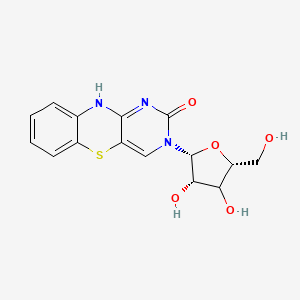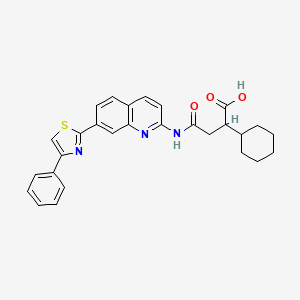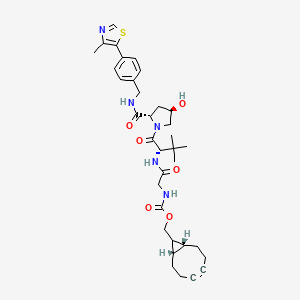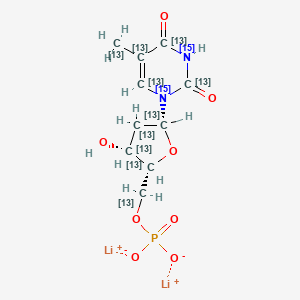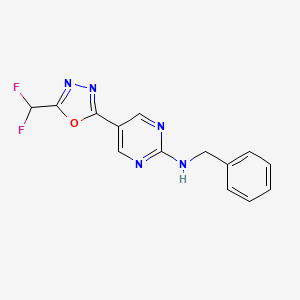![molecular formula C42H30Br2F6N9O2PRuS B12385941 N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N’-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate is a complex organometallic compound It features a ruthenium(2+) ion coordinated with multiple ligands, including a dibromo-dimethoxyphenyl derivative, pyridinyl groups, and a hexafluorophosphate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Preparation of the Dibromo-Dimethoxyphenyl Derivative: This involves bromination and methoxylation of a phenyl ring.
Formation of the Schiff Base: The dibromo-dimethoxyphenyl derivative reacts with a suitable amine to form the Schiff base.
Coordination with Ruthenium: The Schiff base is then coordinated with a ruthenium(2+) ion in the presence of 2-pyridin-2-ylpyridine.
Formation of the Hexafluorophosphate Salt: The final step involves the addition of hexafluorophosphate to form the salt.
Industrial Production Methods
Industrial production of this compound would likely involve:
Large-scale bromination and methoxylation: using automated reactors.
Continuous flow synthesis: for the Schiff base formation.
Coordination reactions: in high-pressure reactors to ensure efficient complexation with ruthenium.
Purification: through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ruthenium center.
Reduction: It can also be reduced under specific conditions.
Substitution: Ligand substitution reactions are possible, where one or more ligands can be replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, hydrazine, or other reducing agents.
Substitution Reactions: Ligand exchange can be facilitated by using excess ligands or under thermal conditions.
Major Products
Oxidation: Formation of higher oxidation state ruthenium complexes.
Reduction: Formation of lower oxidation state ruthenium complexes.
Substitution: New complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Biology and Medicine
Anticancer Research: Ruthenium complexes are studied for their potential anticancer properties, and this compound could be a candidate for such studies.
Biological Imaging: Due to its unique structure, it may be used in imaging techniques.
Industry
Pharmaceuticals: As a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The compound exerts its effects primarily through its coordination chemistry. The ruthenium center can interact with various biological molecules, potentially disrupting their function. The Schiff base and pyridinyl ligands can also participate in hydrogen bonding and other interactions, enhancing the compound’s activity. The hexafluorophosphate counterion helps in stabilizing the overall structure.
Comparison with Similar Compounds
Similar Compounds
Ruthenium(2+) Complexes: Other ruthenium complexes with different ligands.
Schiff Base Complexes: Compounds with similar Schiff base ligands but different metal centers.
Hexafluorophosphate Salts: Other organometallic compounds with hexafluorophosphate counterions.
Uniqueness
Ligand Combination: The unique combination of dibromo-dimethoxyphenyl, pyridinyl, and Schiff base ligands.
Stability: The presence of hexafluorophosphate provides additional stability.
N’-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate
Properties
Molecular Formula |
C42H30Br2F6N9O2PRuS |
|---|---|
Molecular Weight |
1130.7 g/mol |
IUPAC Name |
N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate |
InChI |
InChI=1S/C22H12N4.C10H11Br2N3O2S.C10H8N2.F6P.Ru/c1-2-6-14-12-18-17(11-13(14)5-1)25-21-15-7-3-9-23-19(15)20-16(22(21)26-18)8-4-10-24-20;1-16-6-3-5(4-14-15-10(13)18)7(11)8(12)9(6)17-2;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h1-12H;3-4H,1-2H3,(H3,13,15,18);1-8H;;/q;;;-1;+2/p-1/b;14-4-;;; |
InChI Key |
BOFIELQIYAARGD-HXBINLGUSA-M |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=N\N=C(\N)/[S-])Br)Br)OC.C1=CC=C2C=C3C(=CC2=C1)N=C4C5=C(C6=C(C4=N3)C=CC=N6)N=CC=C5.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ru+2] |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=NN=C(N)[S-])Br)Br)OC.C1=CC=C2C=C3C(=CC2=C1)N=C4C5=C(C6=C(C4=N3)C=CC=N6)N=CC=C5.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


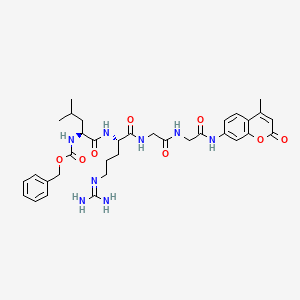


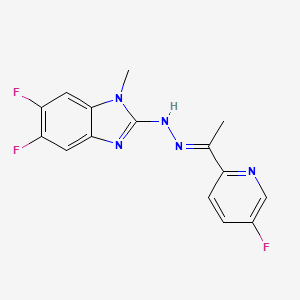

![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
